2-(2-Thienyl)pyridine

Catalog No.
S569364
CAS No.
3319-99-1
M.F
C9H7NS
M. Wt
161.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Thienyl)pyridine

CAS Number

3319-99-1

Product Name

2-(2-Thienyl)pyridine

IUPAC Name

2-thiophen-2-ylpyridine

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

InChI

InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H

InChI Key

QLPKTAFPRRIFQX-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC=CS2

Solubility

1.9 [ug/mL]

Synonyms

2-(2'-thienyl)pyridine

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CS2

Synthesis and Characterization

2-(2-Thienyl)pyridine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. It can be synthesized through various methods, including the reaction of 2-thiophenecarboxaldehyde with pyridine under acidic conditions [].

Researchers have also employed other techniques like the Suzuki-Miyaura coupling reaction for its synthesis, demonstrating its versatility in different reaction pathways [].

Once synthesized, scientists often characterize 2-(2-Thienyl)pyridine using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications in Material Science

Research suggests that 2-(2-Thienyl)pyridine possesses interesting properties that could be valuable in material science. Studies have explored its potential applications in the development of:

  • Organic light-emitting diodes (OLEDs): 2-(2-Thienyl)pyridine has been investigated as a potential candidate for use in OLEDs due to its ability to transport both electrons and holes (charged particles) efficiently [].
  • Organic photovoltaics (OPVs): Similar to OLEDs, research has explored the use of 2-(2-Thienyl)pyridine in OPVs for their potential role in converting light energy into electrical energy [].
  • Coordination polymers: These are polymers formed by the coordination of metal ions with organic ligands. Studies have shown that 2-(2-Thienyl)pyridine can act as a ligand, coordinating with metal ions to form coordination polymers with potential applications in catalysis and sensing [].

2-(2-Thienyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a thienyl group at the 2-position. Its molecular formula is C₉H₇NS, and it features a nitrogen atom in the pyridine ring, contributing to its unique chemical properties. The thienyl group, derived from thiophene, imparts distinct electronic and steric characteristics, making this compound of interest in various fields, including materials science and medicinal chemistry.

  • Hydrogen bonding: The presence of the nitrogen and sulfur atoms allows for hydrogen bonding with biomolecules, potentially affecting their function.
  • Aromatic interactions: The aromatic rings can interact with hydrophobic regions of proteins or cell membranes.

  • Metal Coordination: The compound can react with transition metals, such as palladium, forming cyclometallated complexes. For instance, it reacts with palladium acetate to yield a dimeric cyclometallated complex, showcasing its ability to coordinate with metal ions effectively .
  • Oxidation: It undergoes oxidation reactions, which can modify its electronic properties and reactivity.
  • Cyclometallation: This process involves the formation of metal complexes through the coordination of the thienyl group to metal centers, enhancing its utility in catalysis and materials development .

Research indicates that 2-(2-Thienyl)pyridine exhibits various biological activities. It has been studied for its potential as an antibacterial agent and has shown promise in inhibiting certain enzymes related to bacterial growth. Additionally, some derivatives of this compound have been evaluated for their anticancer properties, suggesting that modifications to the thienyl or pyridine moieties could enhance therapeutic efficacy.

The synthesis of 2-(2-Thienyl)pyridine can be achieved through several methods:

  • Three-Component Reactions: A notable approach involves reacting lithiated methoxyallene with thiophene-2-carbonitrile and thiophene-2-carboxylic acid. This method allows for the systematic preparation of various oligo(2-thienyl)-substituted pyridine derivatives .
  • Cyclization Reactions: Intramolecular cyclization techniques are often employed to form the desired pyridine structure from precursor compounds.
  • Palladium-Catalyzed Coupling: This method enables further functionalization at specific positions on the pyridine ring by utilizing palladium catalysts .

2-(2-Thienyl)pyridine finds applications across multiple domains:

  • Coordination Chemistry: Its ability to form stable metal complexes makes it valuable in coordination chemistry for designing new catalysts.
  • Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its unique electronic properties.
  • Pharmaceuticals: Its biological activity positions it as a candidate for drug development, particularly in targeting bacterial infections and cancer.

Studies on 2-(2-Thienyl)pyridine have focused on its interactions with various metal ions and other ligands. The compound's reactivity can be influenced by the redox state of coordinated metals, leading to potential applications in sensors and switchable materials . Additionally, its interaction with different biological targets has been explored to determine its efficacy as an antimicrobial agent.

Several compounds share structural similarities with 2-(2-Thienyl)pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-(3-Thienyl)pyridineThienyl group at the 3-positionDifferent electronic properties due to position
3-(2-Thienyl)pyridineThienyl group at the 2-positionSimilar reactivity but distinct biological activity
4-(2-Thienyl)pyridineThienyl group at the 4-positionPotentially different coordination chemistry

Uniqueness of 2-(2-Thienyl)pyridine: The positioning of the thienyl group at the 2-position allows for unique coordination capabilities and electronic properties that differ from its positional isomers. This specificity enhances its usefulness in targeted applications within coordination chemistry and medicinal chemistry.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3319-99-1

Wikipedia

2-(2-Pyridyl)thiophene

Dates

Modify: 2023-08-15

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